molecular formula C11H19BO3 B1310659 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester CAS No. 287944-16-5

3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester

Cat. No. B1310659
CAS RN: 287944-16-5
M. Wt: 210.08 g/mol
InChI Key: DOSGEBYQRMBTGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester (3,6-DHPPA) is a versatile organic compound used in various scientific research applications. 3,6-DHPPA is a boronic ester that can be synthesized using a variety of methods and is used as a reagent in organic synthesis. Due to its unique properties, 3,6-DHPPA has a wide range of applications in organic synthesis and scientific research, including its use as a catalyst, a reagent, and a ligand in catalytic reactions.

Scientific Research Applications

Improved Synthesis Processes

An improved synthesis method for boronic acid pinacol esters involves the isolation of corresponding lithium hydroxy ate complexes, showcasing advancements in the synthesis of complex molecules. This process enhances the yield and stability, facilitating direct use in Suzuki couplings without additional base requirements, illustrating the compound's role in streamlining synthetic routes (Mullens, 2009).

Catalysis and Polymer Synthesis

The compound has been pivotal in catalysis, notably in vinylic C-H borylation of cyclic vinyl ethers, enhancing the efficiency and selectivity of such reactions. This application underscores its versatility in synthesizing key precursors for various organic compounds, including vineomycinone B2 methyl ester and C-substituted D-glucals (Kikuchi et al., 2008).

Analytical Challenges and Solutions

Analyzing highly reactive pinacolboronate esters poses significant challenges due to their propensity for facile hydrolysis. Innovative approaches have been developed to stabilize and adequately solubilize these compounds for purity analysis, demonstrating the compound's critical role in ensuring the quality of intermediates used in pharmaceutical synthesis (Zhong et al., 2012).

Photoinduced Borylation

A metal- and additive-free method for the photoinduced borylation of haloarenes to boronic acids and esters has been developed, highlighting an eco-friendly approach to synthesizing these compounds. This method eliminates the need for toxic metal catalysts and simplifies purification, offering a greener alternative for generating boronic acids and esters on a multigram scale (Mfuh et al., 2017).

Copolymer Synthesis

The use of isopropenyl boronic acid pinacol ester in radical polymerization showcases its utility in synthesizing conventionally inaccessible copolymers. This application reveals the compound's contribution to expanding the range of available polymers and enhancing the versatility of polymer chemistry (Makino et al., 2020).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Biochemical Analysis

Biochemical Properties

3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester plays a crucial role in biochemical reactions, particularly in the synthesis of endocannabinoid system modulators, embryonic ectoderm development inhibitors, and IRAK4 inhibitors . This compound interacts with various enzymes and proteins during these reactions. For instance, it can act as a substrate for enzymes involved in the synthesis of 1,2-dihydro-2-oxopyridine-based compounds, which are known to modulate the endocannabinoid system. Additionally, it serves as an intermediate in the synthesis of pyrrolotriazine-based inhibitors, which target the IRAK4 enzyme, a key player in inflammatory signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific biochemical pathways it is involved in. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, as an intermediate in the synthesis of endocannabinoid system modulators, it can affect cell signaling pathways related to pain, mood, and appetite regulation . Additionally, its role in the synthesis of embryonic ectoderm development inhibitors suggests potential effects on gene expression and cellular differentiation processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as a ligand for specific enzymes, facilitating or inhibiting their activity. For instance, its interaction with the IRAK4 enzyme can lead to the inhibition of inflammatory signaling pathways, thereby reducing inflammation . Additionally, its role in the synthesis of endocannabinoid system modulators involves binding interactions that modulate the activity of cannabinoid receptors, influencing various physiological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is known to be moisture-sensitive and should be stored away from water and oxidizing agents to maintain its stability . Long-term studies in vitro and in vivo have shown that its effects on cellular function can vary depending on the duration of exposure and the specific biochemical pathways involved .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. Studies have shown that at lower doses, it can effectively modulate specific biochemical pathways without causing significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is essential to determine the optimal dosage to achieve the desired biochemical effects while minimizing any harmful side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the synthesis of bioactive molecules. It interacts with enzymes and cofactors that facilitate its conversion into intermediate compounds, which are then further processed into the final bioactive products . These interactions can influence metabolic flux and metabolite levels, impacting the overall biochemical processes within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing its use in biochemical research and therapeutic applications .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall biochemical effects within the cell .

properties

IUPAC Name

2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BO3/c1-10(2)11(3,4)15-12(14-10)9-5-7-13-8-6-9/h5H,6-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSGEBYQRMBTGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50459069
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

287944-16-5
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Add Grubbs Catalyst, 2nd Generation (benzylidene-[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro(tricyclohexylphosphine)ruthenium, 2.58 g, 0.03 eq) to a solution of 2-(3-allyloxy-1-methylene-propyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (23.4 g, 98.26 mmol) in dichloromethane (280 mL) and stir for 16 hours. Concentrate in vacuo and add hexanes (120 mL) to the residue. Stir for one hour and filter. Concentrate the filtrate in vacuo to give 2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a tan solid (20.4 g, 99%). 1H NMR (300 MHz, CDCl3) δ 6.50 (m, 1H), 4.17 (q, J=2.7 Hz, 2H), 3.73 (t, J=5.4 Hz, 2H), 2.20 (m, 2H), 1.24 (s, 12H).
Name
2-(3-allyloxy-1-methylene-propyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
2.58 g
Type
catalyst
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester
Reactant of Route 2
Reactant of Route 2
3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester
Reactant of Route 3
Reactant of Route 3
3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester
Reactant of Route 4
Reactant of Route 4
3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester
Reactant of Route 5
3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.